N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide
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Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds with an indazole moiety have a wide variety of biological properties . They have been explored for their anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
For instance, some indazole derivatives were found to display carbonyl reductase inhibitory activities .
Biochemical Pathways
For example, a novel inhibitor of cyclo-oxygenase-2 (COX-2) inhibited the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
Compounds with similar structures have shown to have anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
It is known that indazole derivatives can interact with various enzymes, proteins, and other biomolecules . For example, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation
Cellular Effects
Given the known biological activities of indazole derivatives, it is likely that this compound could influence cell function in various ways For example, it could impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Based on the known activities of indazole derivatives, it could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-24-17(12-19(23-24)16-8-5-11-21-13-16)14-22-27(25,26)20-10-4-7-15-6-2-3-9-18(15)20/h2-13,22H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRXQVDWOXNURX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.